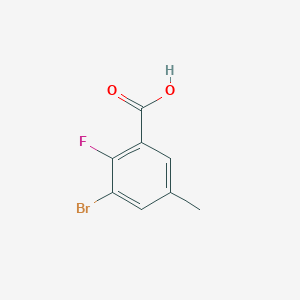

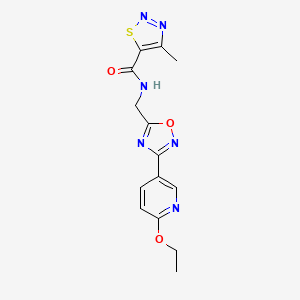

![molecular formula C19H18N2O5S B2838077 methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate CAS No. 2097914-93-5](/img/structure/B2838077.png)

methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s likely that it undergoes reactions common to compounds with similar functional groups. For instance, the furan ring might participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Synthetic Applications

Methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate has been utilized in various synthetic chemical processes. For example, ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide, a compound with structural similarities, has been used as a synthetic equivalent of α-hydroxy and α-chloro benzyl carbanions. This process involves a highly stereoselective α-C-alkylation with alkyl bromides, followed by displacement of the sulfinyl group by an OH or a Cl under specific conditions. The sulfinyl auxiliary in this process can be effectively regenerated and recycled, highlighting its potential for sustainable chemical synthesis (Volonterio, Bravo, & Zanda, 2002).

Antimicrobial Applications

The compound and its derivatives have shown potential in antimicrobial applications. Novel hybrids of sulfonamide carbamates, for instance, have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives displayed significant activity against tested bacteria, indicating their potential as antimicrobial agents. Molecular docking studies and quantum chemical calculations based on density functional theory (DFT) have been conducted to understand their efficacy (Hussein, 2018).

Catalytic Applications

In the field of catalysis, various carbamate derivatives have been explored for their potential use. For example, 2-Carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, two novel, mild, and biological-based nano organocatalysts with urea moiety, were synthesized and fully characterized. These catalysts were used in the synthesis of various compounds under mild and solvent-free conditions, demonstrating their applicability in green chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Corrosion Inhibition

Research has also been conducted on the corrosion inhibition properties of carbamate compounds. For instance, methyl carbamate was studied for its interaction and corrosion inhibition properties on copper metal in acidic conditions. The study provided insights into the mechanism of corrosion inhibition, highlighting the potential application of carbamate compounds in protecting metals from corrosion (John, Kuruvilla, & Joseph, 2013).

properties

IUPAC Name |

methyl N-[4-[[4-(furan-3-yl)phenyl]methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-25-19(22)21-17-6-8-18(9-7-17)27(23,24)20-12-14-2-4-15(5-3-14)16-10-11-26-13-16/h2-11,13,20H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIJIFCEFUBOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

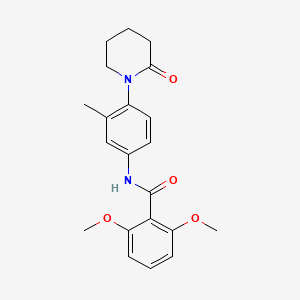

![1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B2837995.png)

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)

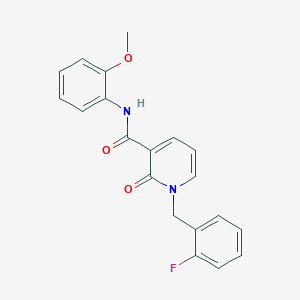

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)

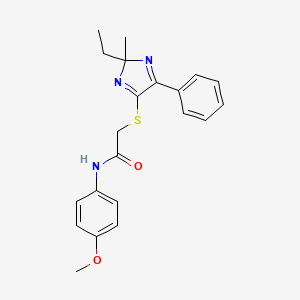

![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)

![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)